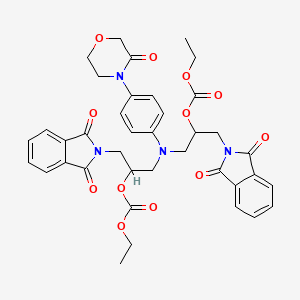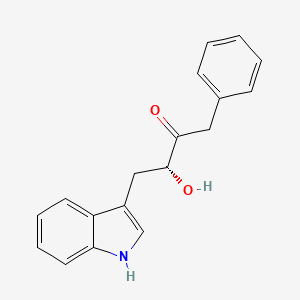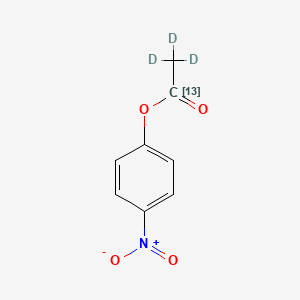![molecular formula C23H26BrNO2 B13432674 Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom, a benzyl group, and an ethyl ester functional group. The spiro configuration, where two rings are connected through a single atom, imparts distinct chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Bromine Atom: Bromination of the naphthalene ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spiro Ring Formation: The spiro ring is formed through a cyclization reaction involving a pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Applications De Recherche Scientifique
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro configuration play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1’-benzyl-6-chloro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-fluoro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-iodo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
Uniqueness
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The spiro configuration also contributes to its unique chemical and physical properties.
Propriétés
Formule moléculaire |
C23H26BrNO2 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
ethyl 1'-benzyl-7-bromospiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C23H26BrNO2/c1-2-27-22(26)21-15-25(14-17-7-4-3-5-8-17)16-23(21)12-6-9-18-13-19(24)10-11-20(18)23/h3-5,7-8,10-11,13,21H,2,6,9,12,14-16H2,1H3 |
Clé InChI |
LVOJDMZMGWDMKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=C3)Br)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
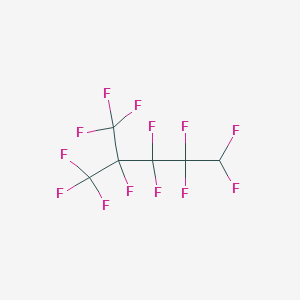
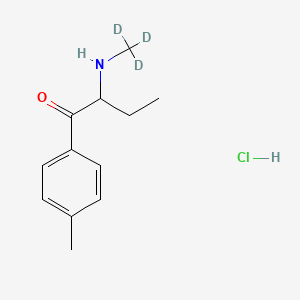
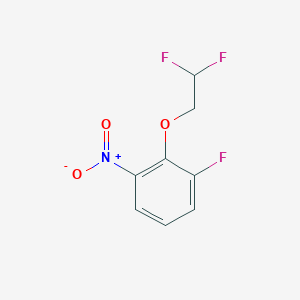
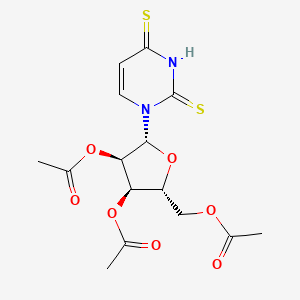

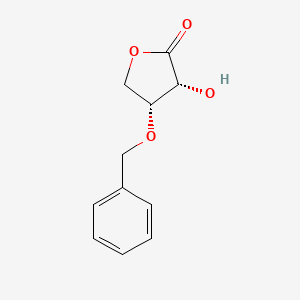

![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
